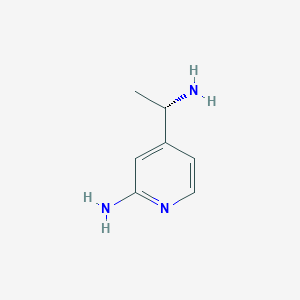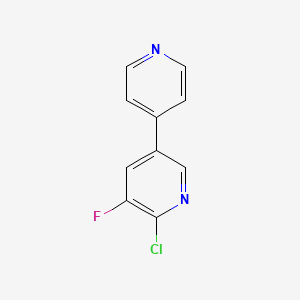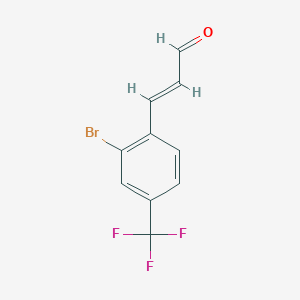
(S)-4-(1-Aminoethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminoethyl)pyridin-2-amine is a chiral compound with a pyridine ring substituted at the 2-position with an amino group and at the 4-position with an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An amino group is introduced at the 2-position of the pyridine ring through a substitution reaction.
Chiral Aminoethyl Introduction: The chiral aminoethyl group is introduced at the 4-position using a chiral auxiliary or chiral catalyst to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(S)-4-(1-Aminoethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(S)-4-(1-Aminoethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-4-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
(S)-3-(1-Aminoethyl)pyridin-2-amine: Similar structure but with the aminoethyl group at the 3-position.
®-4-(1-Aminoethyl)pyridin-2-amine: Enantiomer of the compound with different stereochemistry.
Uniqueness
(S)-4-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern and chiral configuration, which can result in distinct biological and chemical properties compared to its analogs.
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminoethyl]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m0/s1 |
InChI 键 |
SNGUWLZYTZKVAD-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=CC(=NC=C1)N)N |
规范 SMILES |
CC(C1=CC(=NC=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)




![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

